molecular formula C10H9ClN2O B2726399 2-chloro-N-[(3-cyanophenyl)methyl]acetamide CAS No. 1152984-14-9

2-chloro-N-[(3-cyanophenyl)methyl]acetamide

Cat. No. B2726399
CAS RN: 1152984-14-9
M. Wt: 208.65
InChI Key: RAMQKHGLXFTLFI-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-cyanophenyl)methyl]acetamide is a chemical compound with the CAS Number: 1152984-14-9 . It has a molecular weight of 208.65 . The IUPAC name for this compound is 2-chloro-N-(3-cyanobenzyl)acetamide .


Molecular Structure Analysis

The InChI code for 2-chloro-N-[(3-cyanophenyl)methyl]acetamide is 1S/C10H9ClN2O/c11-5-10(14)13-7-9-3-1-2-8(4-9)6-12/h1-4H,5,7H2,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

2-chloro-N-[(3-cyanophenyl)methyl]acetamide is a powder that is stored at room temperature . It has a molecular weight of 208.65 .

Scientific Research Applications

Metabolism and Environmental Impact

Research has explored the metabolism of chloroacetamide herbicides (similar in structure to 2-chloro-N-[(3-cyanophenyl)methyl]acetamide) in human and rat liver microsomes, indicating a complex metabolic pathway leading to DNA-reactive products. This pathway involves the production of specific metabolites that could lead to carcinogenic outcomes in rats. The study highlighted the role of cytochrome P450 isoforms in the human metabolism of these compounds (Coleman et al., 2000).

Another aspect of research focuses on the environmental presence and impact of chloroacetamide herbicides like acetochlor, highlighting their detection in various environmental samples following agricultural application. This research underscores the importance of understanding the environmental mobility and persistence of these compounds (Kolpin et al., 1996).

Synthesis and Chemical Properties

Studies on the synthesis of chloroacetamide compounds and their derivatives have been conducted to explore their chemical properties and potential applications. For instance, research on the synthesis of radiolabeled chloroacetamide herbicides aims to further understand their metabolism and mode of action, providing insights into their environmental behavior and potential health impacts (Latli & Casida, 1995).

Moreover, the structural characterization of similar chloroacetamide compounds has provided valuable information on their molecular conformations and the factors influencing their reactivity and interactions. Such insights are crucial for the development of new compounds with desired properties and minimal environmental or health risks (Gowda et al., 2007).

Potential Therapeutic Applications

Although not directly related to 2-chloro-N-[(3-cyanophenyl)methyl]acetamide, research on related acetamide compounds has explored their potential therapeutic applications. For example, studies on novel azetidine-2-one derivatives of 1H-benzimidazole, which share a functional group similarity with chloroacetamides, have shown promising antibacterial and cytotoxic activities, suggesting the potential for developing new therapeutic agents (Noolvi et al., 2014).

properties

IUPAC Name

2-chloro-N-[(3-cyanophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-5-10(14)13-7-9-3-1-2-8(4-9)6-12/h1-4H,5,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMQKHGLXFTLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(3-cyanophenyl)methyl]acetamide

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